![molecular formula C15H12BrN3O2S2 B2469164 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 851080-21-2](/img/structure/B2469164.png)
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12BrN3O2S2 and its molecular weight is 410.3. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensor for Cyanide Anions
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide and related compounds have been researched for their potential use as chemosensors for cyanide anions. These compounds can recognize cyanide anions and exhibit color change, which can be observed by the naked eye. This property is utilized in detecting and quantifying cyanide ions, which is crucial in environmental monitoring and forensic investigations (Wang et al., 2015).
Antibacterial Agents
Research indicates that derivatives of (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide exhibit promising antibacterial activity. These derivatives, particularly against bacteria like Staphylococcus aureus and Bacillus subtilis, have been explored as novel antibacterial agents. Their potential in combating antibiotic-resistant strains is a significant area of research (Palkar et al., 2017).
Antimicrobial and Antifungal Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities. They have shown varying degrees of efficacy against different microbial strains, indicating their potential in the development of new antimicrobial and antifungal agents (Anuse et al., 2019).
Anticancer Activity
Studies have been conducted on derivatives of (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide for their potential anticancer properties. These compounds have been evaluated against various cancer cell lines, showing promising results and opening avenues for new anticancer drugs (Atta et al., 2021).
Apoptosis Induction in Cancer Cells
Research on thiazolides, a class of compounds related to (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide, has shown their ability to induce apoptosis in colon carcinoma cell lines. Understanding the structure-function relationship of these compounds can lead to new treatments for various cancers (Brockmann et al., 2014).
Synthesis and Structural Analysis
There is also significant research on the synthesis, characterization, and structural analysis of these compounds. Understanding their chemical properties is crucial for developing targeted applications in medicine and environmental sensing (Saeed & Rafique, 2013).
Propiedades
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S2/c1-8(20)17-9-3-4-10-12(7-9)23-15(19(10)2)18-14(21)11-5-6-13(16)22-11/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPIDJXYJFOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)
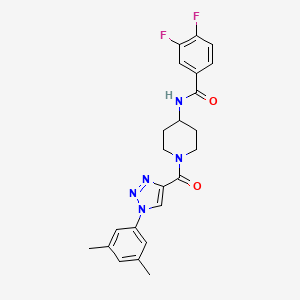
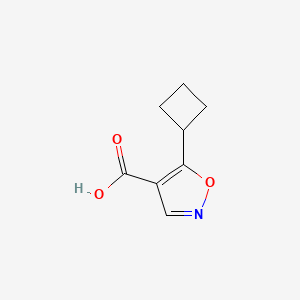
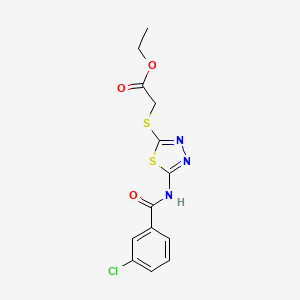
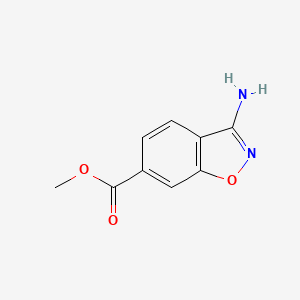
![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)
![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)
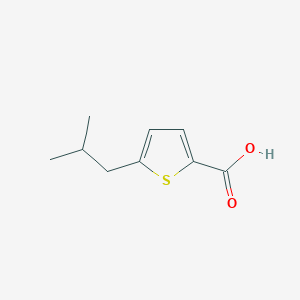
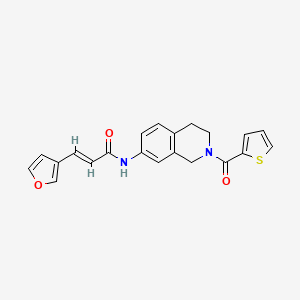
![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)
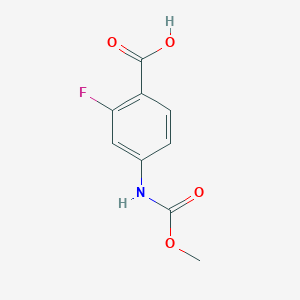
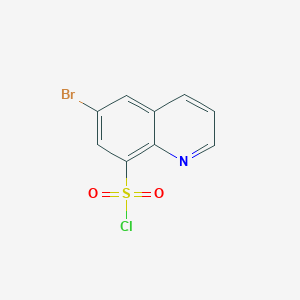
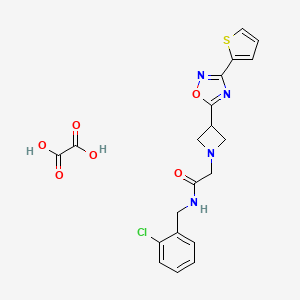
![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)